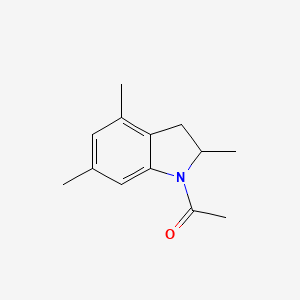[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 881407-32-5](/img/structure/B12602001.png)
[(Anthracen-9-yl)methyl](methyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to an anthracene moiety and a tri(propan-2-yl)phenyl group. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane typically involves the reaction of anthracene derivatives with phosphine reagents. One possible route could be:
Starting Materials: Anthracene, methylphosphine, and 2,4,6-tri(propan-2-yl)phenyl chloride.
Reaction Conditions: The reaction might be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like toluene or THF (tetrahydrofuran).
Procedure: The anthracene derivative could be reacted with methylphosphine in the presence of a base (e.g., sodium hydride) to form the intermediate, which is then reacted with 2,4,6-tri(propan-2-yl)phenyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced or modified.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents or other electrophiles can be used under mild conditions.
Coordination: Transition metal salts (e.g., palladium, platinum) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry
Catalysis: (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can act as a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Phosphine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action for (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane largely depends on its application:
Catalysis: The phosphine ligand coordinates with a metal center, altering its electronic properties and facilitating the catalytic cycle.
Bioconjugation: The compound can form covalent bonds with biomolecules, enabling the study of protein interactions and functions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Anthracene-based phosphines: Similar compounds with varying substituents on the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of anthracene and tri(propan-2-yl)phenyl groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
881407-32-5 |
|---|---|
Molecular Formula |
C31H37P |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
anthracen-9-ylmethyl-methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H37P/c1-20(2)25-17-28(21(3)4)31(29(18-25)22(5)6)32(7)19-30-26-14-10-8-12-23(26)16-24-13-9-11-15-27(24)30/h8-18,20-22H,19H2,1-7H3 |
InChI Key |
PMXVGLBPBAAIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


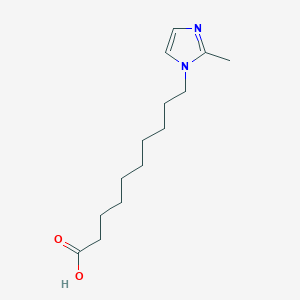
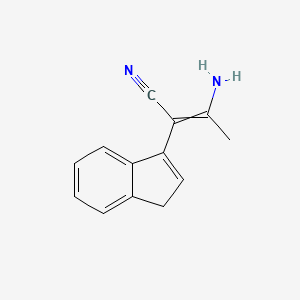

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
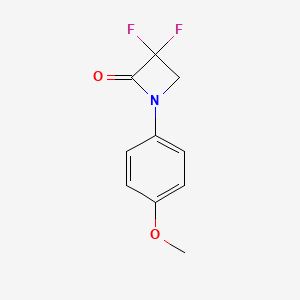
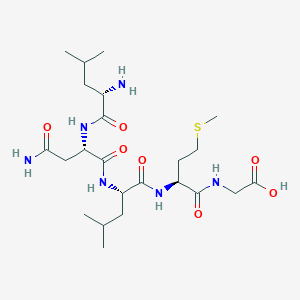
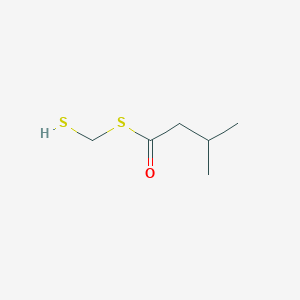
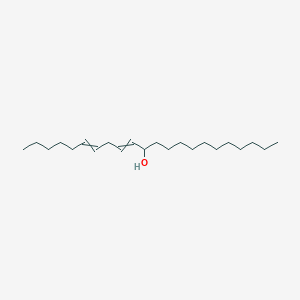

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
